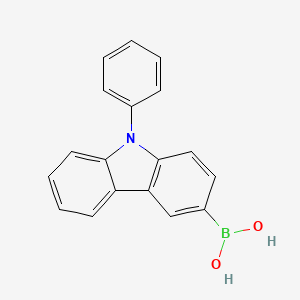

(9-Phenyl-9H-carbazol-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(9-phenylcarbazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BNO2/c21-19(22)13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJQEUDGBZMPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679966 | |

| Record name | (9-Phenyl-9H-carbazol-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854952-58-2 | |

| Record name | (9-Phenyl-9H-carbazol-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Phenyl-9H-carbazole-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(9-Phenyl-9H-carbazol-3-yl)boronic acid chemical properties

An In-Depth Technical Guide to (9-Phenyl-9H-carbazol-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. This versatile compound is a critical building block in the fields of materials science and medicinal chemistry, prized for its unique electronic and structural characteristics.

Core Chemical Properties

This compound is a white to off-white solid organic compound.[1] The core structure consists of a carbazole ring system, which is known for its excellent thermal stability and hole-transporting properties, N-substituted with a phenyl group.[2][3] The boronic acid moiety at the 3-position is a key functional group that enables its use in a wide range of chemical reactions, most notably the Suzuki-Miyaura cross-coupling.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 854952-58-2 | [4][5][6][7] |

| Molecular Formula | C₁₈H₁₄BNO₂ | [4][6][7] |

| Molecular Weight | 287.12 g/mol | [4][5][6][7] |

| Appearance | White to Off-White Solid/Crystal/Powder | [1] |

| Melting Point | >263°C (decomposition) | [1] |

| Boiling Point | 466.0 ± 51.0 °C (Predicted) | [1] |

| Density | 1.20 g/cm³ | [1] |

Solubility and Stability

Proper handling and storage are crucial for maintaining the integrity of the compound.

| Parameter | Description | References |

| Solubility | Slightly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO) with heating or sonication. | [1] |

| Stability | The compound is reported to be hygroscopic. | [1] |

| Storage | Store at room temperature or refrigerate. Keep container tightly sealed in a dry, dark place. Store away from oxidizing agents. | [1] |

Spectroscopic and Analytical Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While raw spectral data is best viewed from the source, the types of available data are listed below.

| Data Type | Availability |

| ¹H NMR | Spectra available from suppliers such as ChemicalBook.[8] |

| ¹³C NMR | Data available from suppliers such as ChemicalBook.[8] |

| Mass Spectrometry (MS) | Data available from suppliers such as ChemicalBook.[8] |

| Purity | Typically supplied at ≥98% purity.[3][4][6] |

Key Chemical Reactions and Experimental Protocols

The reactivity of this compound is dominated by the boronic acid group, making it a cornerstone for carbon-carbon bond formation.

Synthesis Protocol (Representative Method)

The synthesis of aryl boronic acids often proceeds from the corresponding aryl halide. A common method involves a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis. The following is a representative protocol adapted from the synthesis of a similar carbazole boronic acid isomer.[9]

Reaction: 3-Bromo-9-phenyl-9H-carbazole → this compound

Materials:

-

3-Bromo-9-phenyl-9H-carbazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Triisopropyl borate

-

2 M Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen gas supply

Procedure:

-

Dissolve 3-bromo-9-phenyl-9H-carbazole (1 equivalent) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78°C. Stir the mixture for 1.5 hours to allow for complete lithium-halogen exchange.

-

Add triisopropyl borate (1.1 equivalents) dropwise to the reaction mixture at -78°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 8-12 hours.

-

Quench the reaction by carefully adding 2 M HCl at 0°C (ice bath).

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization or column chromatography to yield the final product, this compound.

Suzuki-Miyaura Cross-Coupling Protocol (Representative)

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for synthesizing biaryl compounds.

Reaction: this compound + Aryl Halide → 3-Aryl-9-phenyl-9H-carbazole

Materials:

-

This compound (1.5 equivalents)

-

Aryl or heteroaryl halide (e.g., 4-bromoanisole) (1 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., aqueous 2 M Na₂CO₃ or K₂CO₃, 3 equivalents)

-

Solvent (e.g., 1,4-Dioxane or Toluene)

-

Nitrogen gas supply

Procedure:

-

To a reaction flask, add the aryl halide (1 eq.), this compound (1.5 eq.), and the palladium catalyst.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add the degassed solvent (e.g., Dioxane) followed by the degassed aqueous base.

-

Heat the reaction mixture to reflux (typically 80-100°C) and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to obtain the desired biaryl product.

Applications and Significance

The unique structure of this compound makes it a highly valuable intermediate in several advanced technology and research areas.

-

Organic Electronics (OLEDs): This compound is a vital building block for synthesizing high-performance materials used in Organic Light-Emitting Diodes (OLEDs).[2][10] The N-phenylcarbazole unit provides high thermal stability and efficient hole-transport capabilities, which are critical for creating the emissive and charge-transporting layers in modern displays and lighting with high quantum efficiency and long operational lifetimes.[2]

-

Materials Science: Its ability to undergo Suzuki coupling allows for the precise construction of extended π-conjugated systems.[2][10] This makes it useful for developing new sensor technologies, organic photovoltaics (OPVs), and advanced functional polymers.[2]

-

Drug Discovery: The carbazole nucleus is a known pharmacophore present in various biologically active molecules. Boron-containing compounds, particularly boronic acids, have seen a rise in drug development, with several FDA-approved drugs. The ability to use this compound to construct complex molecular scaffolds makes it an attractive intermediate for medicinal chemists exploring new therapeutic agents.

Visualized Workflows and Relationships

Diagrams can clarify complex relationships in chemical synthesis and applications.

Synthetic Pathway Overview

The logical flow from a precursor to the final boronic acid product is a foundational concept for its utilization.

Suzuki-Miyaura Catalytic Cycle Workflow

This diagram illustrates the role of this compound within the widely used Suzuki-Miyaura cross-coupling reaction, a key application for this molecule.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. This compound | CAS 854952-58-2 | Catsyn [catsyn.com]

- 3. 854952-58-2|this compound|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. CAS 854952-58-2 | this compound - Synblock [synblock.com]

- 7. 9-Phenyl-9H-carbazol-3-ylbor(854952-58-2) 1H NMR [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. 9-Phenyl-9H-carbazol-3-ylboronic acid--Jiangsu Jinghuatiancheng New Material Technology Co., Ltd. [jsxcchem.com]

(9-Phenyl-9H-carbazol-3-yl)boronic acid CAS number 854952-58-2

An In-depth Technical Guide on (9-Phenyl-9H-carbazol-3-yl)boronic acid

Introduction

This compound, identified by CAS number 854952-58-2, is a specialized organoboron compound that has emerged as a critical building block in the field of organic electronics.[1] Its molecular architecture, which features a carbazole core, a phenyl group at the 9-position, and a reactive boronic acid moiety, makes it an invaluable intermediate for the synthesis of advanced materials.[1][2] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in chemistry and materials science.

The carbazole unit is known for its excellent hole-transporting capabilities and thermal stability.[2] The addition of a phenyl group at the 9-position enhances steric hindrance and further improves the molecule's stability.[2] The boronic acid group is a key functional handle, enabling the precise incorporation of the 9-phenyl-9H-carbazole unit into larger conjugated systems through cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reactivity is extensively leveraged in the development of high-performance materials for Organic Light-Emitting Diodes (OLEDs).[1][3]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 854952-58-2 | [2] |

| Molecular Formula | C₁₈H₁₄BNO₂ | [2][4] |

| Molecular Weight | 287.12 g/mol | [2][4] |

| Appearance | Solid | [5] |

| Boiling Point | 466°C at 760 mmHg | [5][6] |

| Flash Point | 235.6°C | [5] |

| Water Solubility | Slightly soluble | [5][7] |

| Purity | Typically >98% | [2][4] |

| Synonyms | N-Phenylcarbazole-3-boronic acid, 9-Phenylcarbazol-3-yl boronic acid | [4][5] |

Synthesis and Purification

The synthesis of carbazole-based boronic acids typically involves a multi-step process. While a specific, detailed experimental protocol for CAS 854952-58-2 is not publicly available, a representative synthesis for a structurally similar compound, B-[2-(9H-Carbazol-9-yl)phenyl]boronic acid, illustrates the general methodology.[8] This process involves the initial formation of a brominated carbazole derivative, followed by a lithium-halogen exchange and subsequent reaction with a borate ester.

Representative Experimental Protocol: Two-Step Synthesis

This protocol is adapted from the synthesis of a related carbazole boronic acid and serves as a general guideline.[8]

Step 1: Synthesis of 9-(2-Bromophenyl)-9H-carbazole

-

To a reaction vessel, add carbazole (1 eq), ortho-bromoiodobenzene (3 eq), cuprous iodide (0.05 eq), and potassium carbonate (4 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 140°C and stir for 48 hours.

-

After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

-

Dissolve the resulting solid in dichloromethane, filter, and purify using column chromatography to yield the intermediate product.[8]

Step 2: Synthesis of B-[2-(9H-Carbazol-9-yl)phenyl]boronic acid

-

Dissolve 9-(2-bromophenyl)-9H-carbazole (1 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert nitrogen atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, 2.5M solution) to the mixture and stir for 1.5 hours at -78°C.

-

Add triisopropyl borate (1.1 eq) dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 8 hours.

-

Quench the reaction by adding dilute hydrochloric acid.

-

Remove the THF via vacuum distillation. Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous magnesium sulfate.

-

The final product can be purified by recrystallization to obtain a white solid.[8]

Purification Methods

Purification of boronic acids and their esters can be challenging. Common techniques include:

-

Recrystallization : Effective for obtaining high-purity crystalline solids. Solvents like benzene, dichloroethane, or ethyl acetate can be used.[9]

-

Column Chromatography : Silica gel is often used, but due to the potential for the boronic acid to stick to the column, neutral alumina can be a better alternative.[9]

-

Derivatization : Impure boronic acid can be treated with a base to form a salt, which is then separated by extraction. Acidification of the salt regenerates the pure boronic acid.[9]

Synthesis Workflow Diagram

Caption: A generalized two-step workflow for the synthesis of carbazole-based boronic acids.

Applications in Research and Industry

The primary application of this compound is as a precursor in the synthesis of high-performance organic electronic materials.

-

OLED Technology : It is a crucial intermediate for creating materials used in emissive and charge-transporting layers of OLEDs.[1] The carbazole moiety provides high thermal stability and efficient hole transport, which are essential for the longevity and efficiency of OLED devices.[1][2] It is used to synthesize hole transport materials, host materials for phosphorescent emitters, and donor units for Thermally Activated Delayed Fluorescence (TADF) materials.[2]

-

Organic Photovoltaics (OPVs) : The electron-rich carbazole core makes it a suitable building block for donor materials in OPV cells.

-

Sensor Technology : Its derivatives are explored for use in chemical sensors due to the potential for fluorescence quenching or enhancement upon binding with analytes.[1]

-

Fine Chemical Synthesis : It serves as a versatile building block in organic synthesis for constructing complex molecules with specific electronic and photophysical properties.[1]

Reactivity and the Suzuki-Miyaura Coupling

The boronic acid functional group is central to the utility of this compound, primarily through its participation in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction forms a carbon-carbon bond between the carbazole moiety and an organic halide or triflate.[10]

The Role in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of various functional groups, and the low toxicity of boron-containing byproducts.[10][11] In this reaction, this compound acts as the organoboron nucleophile. The reaction cycle involves the oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10]

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized procedure for a Suzuki-Miyaura reaction.

-

In a round-bottom flask, combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a phosphine ligand like JohnPhos (0.2 eq), and a base such as cesium carbonate (3.0 eq).[10]

-

Add a solvent system, typically a mixture of an organic solvent (e.g., THF, dioxane) and water.[10]

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture (e.g., to 40-100°C) and monitor the reaction progress using TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract the product with an organic solvent like ethyl acetate.[10]

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[10]

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques. While the raw data is proprietary to suppliers, its availability is well-documented.

| Spectroscopic Data Type | Availability |

| ¹H NMR | Available from suppliers like ChemicalBook.[12] |

| ¹³C NMR | Available from suppliers like ChemicalBook.[12] |

| Mass Spectrometry (MS) | Available from suppliers like ChemicalBook.[12] |

| Infrared (IR) Spectroscopy | Available from suppliers like ChemicalBook.[12] |

Researchers can typically request this data from commercial vendors upon purchasing the compound.[6][13][14]

Safety and Handling

Proper handling and storage are crucial when working with this compound. The following information is derived from available Safety Data Sheets (SDS).[15]

Hazard Identification

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[15] |

| Eye Irritation | H319 | Causes serious eye irritation.[15] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[15] |

Precautionary Measures and First Aid

-

Handling : Use only in a well-ventilated area or outdoors.[15] Avoid breathing dust, fumes, or spray.[15] Wash hands thoroughly after handling.[15] Wear protective gloves, clothing, and eye/face protection.[15]

-

Storage : Store in a refrigerated, dry, and well-ventilated place.[15] Keep the container tightly sealed.[15]

-

In Case of Skin Contact : Wash with soap and water.[15]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

-

If Inhaled : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]

-

Fire Extinguishing : Use dry sand, dry chemical, or alcohol-resistant foam.[15]

Conclusion

This compound (CAS 854952-58-2) is a highly valuable and versatile compound in modern materials science. Its unique electronic properties, conferred by the carbazole-phenyl structure, combined with the synthetic flexibility of the boronic acid group, position it as a key intermediate in the development of next-generation OLEDs and other organic electronic devices.[1][2] A thorough understanding of its properties, synthesis, and reactivity is essential for researchers aiming to harness its potential in creating innovative and high-performance materials.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | CAS 854952-58-2 | Catsyn [catsyn.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. 9-Phenyl-9H-carbazol-3-ylboronic Acid CAS 854952-58-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. CAS 854952-58-2 | this compound - Synblock [synblock.com]

- 7. chemwhat.com [chemwhat.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 9-Phenyl-9H-carbazol-3-ylboronic acid(854952-58-2) 1H NMR spectrum [chemicalbook.com]

- 13. 854952-58-2 | this compound | Organoborons | Ambeed.com [ambeed.com]

- 14. 854952-58-2|this compound|BLD Pharm [bldpharm.com]

- 15. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to (9-Phenyl-9H-carbazol-3-yl)boronic acid: A Key Building Block for Advanced Materials

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of (9-Phenyl-9H-carbazol-3-yl)boronic acid. This versatile organic compound serves as a critical building block in the development of advanced materials for organic electronics, particularly Organic Light-Emitting Diodes (OLEDs), and as a valuable intermediate in medicinal chemistry.

Molecular Structure and Chemical Properties

This compound is an aromatic boronic acid featuring a carbazole core. The nitrogen atom of the carbazole is substituted with a phenyl group, and a boronic acid functional group is attached at the 3-position of the carbazole ring. This unique structure imparts desirable electronic and thermal properties, making it a highly sought-after precursor in materials science.[1][2]

The carbazole moiety is known for its excellent hole-transporting capabilities and high thermal stability, while the phenyl group at the 9-position can enhance the molecule's steric hindrance and morphological stability in thin films.[1] The boronic acid group is a versatile functional group that readily participates in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex conjugated molecules.[1][3]

Molecular Structure Diagram:

References

An In-depth Technical Guide to the Synthesis of (9-Phenyl-9H-carbazol-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for obtaining (9-Phenyl-9H-carbazol-3-yl)boronic acid, a key building block in the development of advanced organic electronic materials, particularly for Organic Light Emitting Diodes (OLEDs).[1] This document details the necessary starting materials, step-by-step experimental procedures, and the analytical data required for the successful synthesis and characterization of the target compound.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 3-bromo-9-phenyl-9H-carbazole. This intermediate is then converted to the final boronic acid product via a borylation reaction.

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 3-bromo-9-phenyl-9H-carbazole

There are two primary methods for the synthesis of the key intermediate, 3-bromo-9-phenyl-9H-carbazole.

Method A: From 3-bromocarbazole and Iodobenzene (Ullmann Condensation)

This method involves the copper-catalyzed cross-coupling of 3-bromocarbazole with an aryl halide.

| Reactants & Reagents | Stoichiometry | Role |

| 3-bromo-9H-carbazole | 1.0 eq | Starting Material |

| Iodobenzene | 1.0 - 1.2 eq | Phenylating Agent |

| Copper(I) iodide (CuI) | 0.1 - 0.2 eq | Catalyst |

| Potassium carbonate (K₂CO₃) | 2.0 eq | Base |

| 1,10-Phenanthroline | 0.1 - 0.2 eq | Ligand |

| Toluene or DMF | - | Solvent |

Experimental Procedure:

-

To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-9H-carbazole, potassium carbonate, copper(I) iodide, and 1,10-phenanthroline.

-

Add anhydrous toluene or DMF to the flask.

-

Add iodobenzene to the reaction mixture.

-

Heat the mixture to reflux (typically 110-150 °C) and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-bromo-9-phenyl-9H-carbazole.

Method B: Bromination of N-phenylcarbazole

This method involves the direct bromination of N-phenylcarbazole.

| Reactants & Reagents | Stoichiometry | Role |

| N-phenylcarbazole | 1.0 eq | Starting Material |

| N-Bromosuccinimide (NBS) | 1.0 - 1.1 eq | Brominating Agent |

| Dichloromethane (DCM) or DMF | - | Solvent |

Experimental Procedure:

-

Dissolve N-phenylcarbazole in dichloromethane or DMF in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol or a hexane/dichloromethane mixture) or column chromatography to obtain 3-bromo-9-phenyl-9H-carbazole.

| Parameter | Method A (Ullmann) | Method B (Bromination) |

| Typical Yield | 70-85% | 80-95% |

| Purity | >98% (after chromatography) | >98% (after recrystallization) |

Step 2: Synthesis of this compound

This step involves a lithiation-borylation reaction of 3-bromo-9-phenyl-9H-carbazole.

Caption: Experimental workflow for the borylation step.

| Reactants & Reagents | Stoichiometry | Role |

| 3-bromo-9-phenyl-9H-carbazole | 1.0 eq | Starting Material |

| n-Butyllithium (n-BuLi) | 1.1 - 1.2 eq | Lithiating Agent |

| Triisopropyl borate | 1.2 - 1.5 eq | Boron Source |

| Anhydrous Tetrahydrofuran (THF) | - | Solvent |

| 2M Hydrochloric acid (HCl) | - | Quenching Agent |

Experimental Procedure:

-

Place 3-bromo-9-phenyl-9H-carbazole in a flame-dried, three-necked flask under an inert atmosphere.

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (typically as a solution in hexanes) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2M aqueous HCl until the mixture is acidic.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from a toluene/hexane mixture) or by washing the solid with a suitable solvent to obtain this compound.

| Parameter | Value |

| Typical Yield | 60-80% |

| Purity | >98% |

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| ¹H NMR | Aromatic protons of the carbazole and phenyl rings, and a broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Aromatic carbons of the carbazole and phenyl rings. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₈H₁₄BNO₂ (m/z = 287.12). |

| Melting Point | Typically above 250 °C. |

Note: Specific chemical shifts in NMR spectra can vary slightly depending on the solvent used.

Safety Precautions

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Anhydrous solvents are essential for the success of the borylation reaction.

-

Brominating agents like NBS are corrosive and toxic.

-

All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of (9-phenyl-9H-carbazol-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for (9-phenyl-9H-carbazol-3-yl)boronic acid, a key intermediate in the development of advanced materials and pharmaceuticals. This document collates available data on its chemical properties, synthesis, and spectroscopic characterization to support research and development efforts in organic electronics and medicinal chemistry.

Chemical and Physical Properties

This compound is a solid compound with a molecular weight of 287.12 g/mol and a chemical formula of C₁₈H₁₄BNO₂. It is slightly soluble in water and is typically stored at room temperature in a dry, sealed container.

| Property | Value |

| CAS Number | 854952-58-2 |

| Molecular Formula | C₁₈H₁₄BNO₂ |

| Molecular Weight | 287.12 g/mol |

| Appearance | Solid |

| Water Solubility | Slightly soluble |

Synthesis and Experimental Protocols

The synthesis of this compound has been reported in the scientific literature, with key references found in Synlett (2006, vol. 17, p. 2841-2845) and Tetrahedron Letters (2006, vol. 47, №39, p. 7089-7092). While the full experimental details from these specific publications could not be exhaustively retrieved, a general synthetic approach for similar carbazole boronic acids involves the reaction of a borylated carbazole precursor.

A representative synthetic pathway for a related compound, B-[2-(9H-Carbazol-9-yl)phenyl]boronic acid, provides insight into the likely synthetic strategy. This process involves the formation of a Grignard or organolithium reagent from a halogenated carbazole derivative, followed by quenching with a borate ester and subsequent hydrolysis to yield the boronic acid.

Illustrative Synthetic Workflow:

Below is a generalized workflow illustrating the key steps in the synthesis of a carbazole boronic acid.

Caption: Generalized synthetic workflow for carbazole boronic acids.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for this compound remains elusive in publicly accessible records. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data, though specific peak values are not provided. A study on a closely related compound, 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester, utilized FT-IR, Raman, UV-vis, ¹H NMR, and ¹³C NMR spectroscopy, suggesting these are standard characterization methods for this class of compounds.

Based on the analysis of related structures and general principles of spectroscopy, the expected spectral characteristics are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the carbazole and phenyl rings will exhibit distinct chemical shifts and coupling patterns. The two protons of the B(OH)₂ group are expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum will display a series of signals corresponding to the 18 carbon atoms in the molecule. The carbon atom attached to the boron will likely have a characteristic chemical shift, though its signal may be broadened due to quadrupolar relaxation of the boron nucleus.

| Data Type | Expected Observations |

| ¹H NMR | Aromatic protons (7.0-9.0 ppm), B(OH)₂ protons (broad singlet) |

| ¹³C NMR | Multiple signals in the aromatic region, C-B signal may be broad |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (boronic acid) | 3200-3600 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Aromatic C=C stretch | 1400-1600 |

| B-O stretch | 1300-1400 |

| C-N stretch | 1200-1350 |

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (287.12 g/mol ). Fragmentation patterns would likely involve the loss of water and the boronic acid group. High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition analysis.

| Data Type | Expected Observation |

| Mass Spectrum | Molecular ion peak [M]⁺ at m/z ≈ 287.12 |

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research:

-

Organic Electronics: The carbazole moiety is known for its excellent charge-transporting properties and thermal stability. This makes the compound a crucial intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The boronic acid group facilitates Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex conjugated molecules.

-

Medicinal Chemistry: Carbazole derivatives have been investigated for a wide range of biological activities. The ability to functionalize the carbazole core via the boronic acid handle allows for the synthesis of novel compounds with potential therapeutic applications.

The logical relationship for its primary application is outlined below.

Caption: Role of the title compound in organic electronics.

This guide serves as a foundational resource for professionals working with this compound. Further detailed characterization from primary literature is recommended for specific research applications.

In-Depth Technical Guide: Solubility of (9-Phenyl-9H-carbazol-3-yl)boronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (9-Phenyl-9H-carbazol-3-yl)boronic acid in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility information, predicted solubility based on related structures, and detailed experimental protocols to enable researchers to determine precise solubility parameters for their specific applications.

Introduction to this compound

This compound is a carbazole derivative that has garnered significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Its rigid, planar carbazole core provides good thermal stability and charge-transporting properties, while the phenyl substituent can be further functionalized to tune its electronic and physical properties. The boronic acid group makes it a versatile building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.

A thorough understanding of the solubility of this compound is crucial for its application in solution-processed device fabrication, purification, and chemical reactions.

Qualitative and Predicted Solubility

The presence of the large, relatively non-polar 9-phenyl-9H-carbazole moiety suggests that the compound will have limited solubility in highly polar solvents like water, which is consistent with the available data. The boronic acid group can participate in hydrogen bonding, which may enhance solubility in protic solvents.

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents. These are predictions and should be confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | The polarity of these solvents should effectively solvate the boronic acid group, and the organic nature will accommodate the carbazole moiety. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | Phenylboronic acid shows high solubility in ethers, and these solvents can solvate the non-polar carbazole structure. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | Similar to ethers, ketones are good solvents for boronic acids and should accommodate the organic structure. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid has moderate solubility in chloroform. These solvents are good at dissolving large organic molecules. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The hydrogen bonding capability of alcohols can interact with the boronic acid group, but the large non-polar part may limit high solubility. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Low | 9H-carbazole is soluble in toluene. The overall polarity of the target molecule is higher, which might reduce solubility compared to the parent carbazole. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | These non-polar solvents are unlikely to effectively solvate the polar boronic acid group. |

| Water | Slight to Insoluble | Consistent with available data and the large hydrophobic carbazole structure. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. The following are detailed methodologies for determining both kinetic and thermodynamic solubility.

General Considerations

-

Purity of the Compound: The purity of the this compound sample will significantly impact solubility measurements. Ensure the material is well-characterized and of high purity.

-

Solvent Purity: Use high-purity, anhydrous solvents to avoid complications from impurities or water.

-

Temperature Control: Solubility is temperature-dependent. All measurements should be performed at a constant and recorded temperature.

Kinetic Solubility Determination (High-Throughput Method)

This method is useful for rapid screening of solubility in various solvents.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent in which it is highly soluble, such as DMSO.

-

Solvent Addition: In a 96-well microplate, add a known volume of the test solvents to individual wells.

-

Compound Addition: Add a small, known volume of the DMSO stock solution to each well containing the test solvent.

-

Equilibration and Observation: Shake the plate for a set period (e.g., 1-2 hours) at a constant temperature.

-

Analysis: Analyze the wells for precipitation, typically using a plate reader to measure light scattering (nephelometry) or by visual inspection. The highest concentration that remains clear is reported as the kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method provides the equilibrium solubility, which is a more accurate measure.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of excess solid is crucial.

-

Equilibration: Seal the vials and agitate them (e.g., on a shaker or rotator) at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): Develop a calibration curve with known concentrations of the compound.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, create a calibration curve of absorbance versus concentration.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid.

-

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Applications and Relevance of Solubility

The primary application of this compound is as a building block for advanced materials. Its solubility is a critical parameter in:

-

Organic Synthesis: In Suzuki-Miyaura coupling reactions, the solubility of the boronic acid in the reaction solvent system is essential for achieving high yields and reaction rates.

-

Materials for OLEDs: For solution-processed OLEDs, the solubility of the emissive or charge-transport materials in suitable organic solvents is a prerequisite for forming uniform, high-quality thin films.

-

Purification: Recrystallization, a common method for purifying solid organic compounds, relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

References

Technical Guide: Purity Analysis of (9-phenyl-9H-carbazol-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the purity analysis of (9-phenyl-9H-carbazol-3-yl)boronic acid, a key building block in organic electronics and pharmaceutical research. This document outlines detailed experimental protocols, data presentation standards, and potential impurity profiles to ensure the quality and consistency of this critical reagent.

Introduction

This compound is a versatile intermediate widely used in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of organic compounds with applications in organic light-emitting diodes (OLEDs), photovoltaics, and as pharmaceutical scaffolds. The purity of this reagent is paramount, as impurities can significantly impact the efficiency, stability, and reproducibility of subsequent reactions and the performance of final products. This guide details the analytical techniques required for a thorough purity assessment.

Analytical Techniques for Purity Determination

A multi-technique approach is essential for the comprehensive purity analysis of this compound. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantifying the purity of this compound and detecting non-volatile impurities. A reversed-phase method is typically employed.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

Time (min) % Mobile Phase B 0 40 20 95 25 95 26 40 | 30 | 40 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of Acetonitrile and Water.

Data Presentation:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

| Parameter | Value |

| Retention Time | Typically 10-15 min |

| Purity (Area %) | ≥ 98.0% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and the detection of proton- and carbon-containing impurities. Both ¹H and ¹³C NMR are crucial for a complete analysis.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse.

-

Number of Scans: 16

-

Relaxation Delay: 2 s

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled.

-

Number of Scans: 1024

-

Relaxation Delay: 5 s

-

Spectral Width: 0 to 200 ppm

-

-

Referencing: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Data Presentation:

The chemical shifts and coupling constants should be consistent with the structure of this compound. Integration of impurity peaks in the ¹H NMR spectrum relative to the main compound can provide a semi-quantitative assessment of their levels.

| Nucleus | Expected Chemical Shifts (ppm) |

| ¹H | Aromatic protons (7.0 - 8.5 ppm), Boronic acid protons (8.0 - 8.5 ppm, broad) |

| ¹³C | Aromatic carbons (110 - 150 ppm) |

Mass Spectrometry (MS)

Mass spectrometry, typically coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound and to identify and quantify trace-level impurities.

Experimental Protocol:

-

Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions: Utilize the same HPLC method as described in section 2.1.

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Mass Range: 100 - 1000 m/z.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Data Presentation:

The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound.

| Parameter | Value |

| Molecular Formula | C₁₈H₁₄BNO₂ |

| Exact Mass | 287.1118 |

| [M+H]⁺ (Positive Mode) | 288.1191 |

| [M-H]⁻ (Negative Mode) | 286.1045 |

Synthesis and Potential Impurities

Understanding the synthetic route is critical for predicting potential impurities. A common synthesis for this compound involves the lithiation of 3-bromo-9-phenyl-9H-carbazole followed by quenching with a trialkyl borate.

Potential Process-Related Impurities:

-

Starting Material: Unreacted 3-bromo-9-phenyl-9H-carbazole.

-

Homocoupling Byproduct: 3,3'-bis(9-phenyl-9H-carbazole).

-

Debrominated Byproduct: 9-phenyl-9H-carbazole.

-

Hydrolysis Product: Boronic acid anhydride (boroxine).

Impurity Profile Summary:

| Impurity | Structure | Typical Analytical Observation |

| 3-bromo-9-phenyl-9H-carbazole | C₁₈H₁₂BrN | Detected by HPLC and LC-MS. |

| 3,3'-bis(9-phenyl-9H-carbazole) | C₃₆H₂₄N₂ | Detected by HPLC and LC-MS. |

| 9-phenyl-9H-carbazole | C₁₈H₁₃N | Detected by HPLC and LC-MS. |

| Boroxine | (C₁₈H₁₃BNO)₃ | May be observed in MS as a trimer. |

Visualized Workflows and Relationships

Analytical Workflow for Purity Determination

Caption: A logical workflow for the comprehensive purity analysis of the target compound.

Potential Impurity Profile

Caption: Relationship between the main compound and its potential process-related impurities.

Conclusion

The purity of this compound is a critical parameter that dictates its suitability for advanced applications. A rigorous analytical approach combining HPLC, NMR, and LC-MS is essential for a comprehensive assessment. By understanding the synthetic pathway and potential impurities, researchers and drug development professionals can establish robust quality control measures, ensuring the reliability and reproducibility of their work. This guide provides the foundational knowledge and detailed protocols to achieve this.

An In-depth Technical Guide to the Electronic Properties of the Carbazole Core in Boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the carbazole core when incorporated into boronic acid derivatives. These compounds have garnered significant attention due to their unique photophysical and electrochemical characteristics, making them promising candidates for applications in organic electronics, chemical sensing, and drug development. This document details their synthesis, experimental characterization, and the theoretical underpinnings of their electronic behavior, presenting quantitative data in a structured format for ease of comparison.

Introduction to Carbazole Boronic Acid Derivatives

Carbazole, a nitrogen-containing heterocyclic aromatic compound, is known for its excellent charge transport capabilities, thermal stability, and inherent fluorescence.[1] When functionalized with a boronic acid group, these derivatives become versatile building blocks for the synthesis of complex organic molecules through reactions like the Suzuki-Miyaura coupling.[2] This allows for the creation of extended π-conjugated systems with tunable electronic and optical properties.[1] The boronic acid moiety not only serves as a synthetic handle but also plays a crucial role in molecular recognition, particularly in the sensing of saccharides and other diol-containing molecules.[3]

The electronic properties of the carbazole core in these derivatives are of paramount importance. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, along with the resulting energy gap, dictate the absorption and emission characteristics, as well as the charge injection and transport properties in electronic devices.[4] These parameters can be finely tuned by modifying the substitution pattern on the carbazole ring, offering a powerful strategy for designing materials with specific functionalities.[1]

Synthesis of Carbazole Boronic Acid Derivatives

The synthesis of carbazole boronic acid derivatives typically involves multi-step processes. Common strategies include the functionalization of a pre-existing carbazole core or the construction of the carbazole ring system with a boronic acid or boronic ester group already incorporated in one of the precursors. Key reactions in their synthesis include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or its ester) and an organic halide or triflate. This reaction is widely used to form carbon-carbon bonds.

Materials:

-

Aryl halide (e.g., 3,6-dibromo-N-hexylcarbazole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., a mixture of toluene, ethanol, and water or dioxane and water)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aryl halide and the arylboronic acid in the chosen solvent system under an inert atmosphere (e.g., argon or nitrogen).

-

Add the base to the mixture.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired carbazole boronic acid derivative.

Experimental Workflow: Synthesis via Suzuki-Miyaura Coupling

Electronic and Photophysical Properties

The electronic properties of carbazole boronic acid derivatives are investigated using a combination of spectroscopic and electrochemical techniques, often complemented by computational studies.

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within the molecule, while fluorescence spectroscopy reveals the emission properties from the excited state.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation: Prepare dilute solutions of the carbazole boronic acid derivative in a suitable solvent (e.g., dichloromethane, THF, or acetonitrile) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M to avoid aggregation effects.

-

UV-Vis Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer, typically in the range of 200-800 nm. The wavelength of maximum absorption (λₘₐₓ) is a key parameter.

-

Fluorescence Measurement: Record the emission spectrum using a spectrofluorometer. The sample is excited at or near its λₘₐₓ, and the emission is scanned over a longer wavelength range. The wavelength of maximum emission (λₑₘ) is determined.

-

Quantum Yield Determination: The fluorescence quantum yield (Φբ) can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φբ(sample) = Φբ(standard) × (I(sample) / I(standard)) × (A(standard) / A(sample)) × (η(sample)² / η(standard)²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Electrochemical Properties and HOMO/LUMO Energy Level Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

-

Analyte Solution: Dissolve the carbazole boronic acid derivative in the electrolyte solution at a concentration of approximately 10⁻³ M.

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).

-

Measurement: Record the cyclic voltammogram by scanning the potential. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for potential calibration.

-

Data Analysis: From the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ), the HOMO and LUMO energy levels can be estimated using the following empirical formulas: E(HOMO) = -[Eₒₓ(onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV E(LUMO) = -[EᵣₑᏧ(onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV The electrochemical band gap (E₉ᵉᶜ) can be calculated as the difference between the onset oxidation and reduction potentials: E₉ᵉᶜ = Eₒₓ(onset) - EᵣₑᏧ(onset).

Computational Studies using Density Functional Theory (DFT)

DFT calculations are widely used to complement experimental findings and provide deeper insights into the electronic structure and properties of molecules.

Methodology: DFT Calculations

-

Geometry Optimization: The molecular geometry of the carbazole boronic acid derivative is optimized in the ground state using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

Electronic Properties: The energies of the HOMO and LUMO are calculated from the optimized geometry. The theoretical HOMO-LUMO gap is the difference between these energies.

-

Excited State Properties: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the vertical excitation energies and oscillator strengths of the electronic transitions.

Summary of Electronic and Photophysical Data

The following tables summarize key electronic and photophysical data for representative carbazole boronic acid derivatives, collated from the literature.

Table 1: Photophysical Properties of Selected Carbazole Boronic Acid Derivatives

| Compound | Solvent | λₘₐₓ (nm) | λₑₘ (nm) | Quantum Yield (Φբ) | Reference |

| 3,6-diaryl-N-hexylcarbazole (phenyl) | Toluene | 345 | 390 | 0.96 | [4] |

| 3,6-diaryl-N-hexylcarbazole (p-cyanophenyl) | Toluene | 355 | 405 | 0.85 | [4] |

| Carbazole Pyridinium Boronic Acid (CPBA) | Water | - | 367 (monomer), 517 (excimer) | - | [2] |

Table 2: Electrochemical Properties and Energy Levels of Selected Carbazole Boronic Acid Derivatives

| Compound | Eₒₓ(onset) (V vs. Fc/Fc⁺) | E(HOMO) (eV) | E(LUMO) (eV) | E₉ᵉᶜ (eV) | Reference |

| 3,6-diaryl-N-hexylcarbazole (phenyl) | 0.87 | -5.67 | -2.27 | 3.40 | [4] |

| 3,6-diaryl-N-hexylcarbazole (p-nitrophenyl) | 1.22 | -6.02 | -3.02 | 3.00 | [4] |

| 9-(4-(9H-Fluoren-2-yl)phenyl)-9H-carbazole | 0.998 | -5.31 | -2.31 | 3.00 | [5] |

Applications in Sensing: A Case Study of Glucose Detection

Carbazole boronic acid derivatives have shown great promise as fluorescent sensors for saccharides, such as glucose. The sensing mechanism often relies on the interaction between the boronic acid moiety and the diol groups of the sugar.[3] One particularly interesting mechanism is Aggregation-Induced Emission (AIE).[2][6]

Signaling Pathway: Glucose Sensing via Aggregation-Induced Emission

In a specific example, a water-soluble carbazole pyridinium boronic acid (CPBA) sensor exhibits a ratiometric fluorescent response to glucose.[2] In the absence of glucose, the CPBA molecules may exist in a less aggregated state with monomer emission. Upon addition of glucose, the boronic acid group binds to the diol units of glucose. This binding event can induce aggregation of the sensor molecules, leading to the formation of excimers and a significant enhancement of a new, longer-wavelength emission band. This change in the fluorescence spectrum allows for the quantitative detection of glucose.[2][7]

Conclusion

The electronic properties of the carbazole core in boronic acid derivatives are rich and tunable, making these compounds highly attractive for a range of advanced applications. Their synthesis is well-established, and their photophysical and electrochemical characteristics can be thoroughly investigated through a combination of experimental and computational methods. The ability to systematically modify their structure allows for the rational design of materials with tailored electronic properties, paving the way for innovations in organic electronics, diagnostics, and therapeutics. The continued exploration of these versatile molecules is expected to yield further advancements in these fields.

References

- 1. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the sensing properties of pH-sensitive carbazole-based AIE emitters and their applications in paper strip sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (9-phenyl-9H-carbazol-3-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key application of this reaction is the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in materials science and medicinal chemistry. (9-phenyl-9H-carbazol-3-yl)boronic acid is a valuable building block that incorporates the photophysically active and biologically significant 9-phenyl-9H-carbazole scaffold into target molecules. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura coupling reactions.

Applications

Derivatives of 9-phenyl-9H-carbazole synthesized via Suzuki-Miyaura coupling have found significant applications in two primary areas:

-

Organic Electronics: The carbazole core provides excellent thermal and morphological stability, making these compounds ideal for use in Organic Light-Emitting Diodes (OLEDs). The boronic acid functionality allows for the precise construction of conjugated molecular systems necessary for creating efficient emissive and charge-transporting layers in modern displays and lighting.[1]

-

Drug Discovery and Development: Carbazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Several carbazole-based compounds have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.[2] The ability to readily synthesize a diverse library of 9-phenyl-9H-carbazole derivatives through Suzuki-Miyaura coupling is a powerful tool for structure-activity relationship (SAR) studies in the development of new therapeutic agents.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of arylboronic acids with aryl halides.[1][4]

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromo, iodo, or chloro derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF)

-

Water (degassed)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a reaction vessel (e.g., a round-bottom flask or a microwave vial) equipped with a magnetic stir bar, add this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Add the palladium catalyst (0.01-0.05 equivalents) to the reaction vessel.

-

Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to dissolve the reactants.

-

Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C) and stir vigorously for the specified time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Data Presentation

The following table summarizes representative Suzuki-Miyaura coupling reactions with this compound or closely related carbazoleboronic acids and various aryl halides. Please note that specific yields can vary depending on the exact reaction conditions and the purity of the starting materials.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (4) | Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 48 | 9a: 50% | [5] |

| 2 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 48 | 9a: 50% | [4][5] |

| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) / Ligand 2 (3) | KF | 1,4-Dioxane | 110 | 12 | 73% | [6] |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (ligand-free) | K₂CO₃ | i-PrOH/H₂O | 80 | 0.5 | >95% | [7] |

| 5 | 4-Bromoanisole | Pd@Fe₃O₄@C | K₂CO₃ | EtOH/H₂O | 80 | 1 | >99% | [8] |

Note: Yields are for illustrative purposes and are based on the provided references for similar coupling reactions. "9a" refers to the coupled product in the cited literature.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Signaling Pathways Modulated by Carbazole Derivatives

PI3K/Akt Signaling Pathway

Caption: Inhibition of the PI3K/Akt pathway by carbazole derivatives, promoting apoptosis.

MAPK/ERK Signaling Pathway

Caption: Modulation of the MAPK/ERK signaling pathway by carbazole derivatives.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Synthesis of Advanced OLED Materials Using (9-phenyl-9H-carbazol-3-yl)boronic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9-phenyl-9H-carbazol-3-yl)boronic acid is a pivotal building block in the synthesis of high-performance Organic Light-Emitting Diode (OLED) materials.[1][2] Its unique molecular structure, which combines a thermally stable carbazole core with a reactive boronic acid group, makes it an ideal precursor for creating advanced emissive and charge-transporting layers.[1][2] This intermediate is particularly crucial for developing materials for blue OLEDs and those exhibiting Thermally Activated Delayed Fluorescence (TADF). The functionalization at the 9-position with a phenyl group enhances the thermal and morphological stability of the resulting materials. The boronic acid moiety readily participates in Suzuki-Miyaura cross-coupling reactions, enabling the precise construction of complex π-conjugated systems essential for efficient charge transport and light emission in OLED devices.[1][3]

Application Notes

The primary application of this compound in OLED material synthesis is its use as a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reaction allows for the formation of carbon-carbon bonds between the carbazole core and various aromatic halides. By carefully selecting the coupling partner, a wide range of materials with tailored optoelectronic properties can be synthesized, including:

-

Hole Transport Materials (HTMs): The carbazole moiety is known for its excellent hole-transporting capabilities. Coupling this compound with suitable aromatic amines or other carbazole derivatives can yield highly efficient and stable HTMs.[1][4]

-

Emissive Materials: By coupling with electron-accepting aromatic systems, bipolar host materials and emissive molecules can be synthesized. These materials are essential for achieving balanced charge injection and recombination in the emissive layer of an OLED.

-

Thermally Activated Delayed Fluorescence (TADF) Emitters: this compound is a common donor unit in the design of TADF emitters.[5][6] The spatial separation of the highest occupied molecular orbital (HOMO) on the carbazole donor and the lowest unoccupied molecular orbital (LUMO) on an acceptor unit, connected via a Suzuki coupling, can lead to a small singlet-triplet energy splitting (ΔEST), which is a prerequisite for efficient TADF.[7]

Data Presentation: Performance of OLEDs Incorporating Materials Derived from Carbazole Boronic Acids

The following table summarizes the performance of various OLED devices where materials synthesized from carbazole boronic acid derivatives have been used. It is important to note that the device architecture and testing conditions can significantly influence the reported values.

| Material Class | Derivative/Compound Name | Max. External Quantum Efficiency (EQE) (%) | Commission Internationale de l'Eclairage (CIE) Coordinates (x, y) | Reference |

| Hole Transport Material | HTM 3c | Not directly reported for the material itself, but device with it showed enhanced efficiencies | Not Applicable | [1][4] |

| TADF Emitter | BFCz-TDBA | 12.0 | (0.16, 0.044) | [5] |

| TADF Emitter | ICz-TDBA | 13.0 | (0.16, 0.049) | [5] |

| TADF Emitter | PIdCz-TDBA | 12.2 | (0.16, 0.046) | [5] |

| TADF Emitter | 4-DPFCzAIAd | 28.2 | Sky Blue | [8] |

| TADF Emitter | B10 | 20.2 | (0.12, 0.13) | [7] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the synthesis of OLED materials using this compound and an aryl halide. The specific reaction conditions may need to be optimized for different substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or aryl iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a palladacycle)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene, dioxane, or DMF, often with water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2.0 - 3.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe. A common solvent mixture is toluene and water.

-

Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) under the inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from a few hours to overnight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired OLED material.

Example Protocol: Synthesis of a Hole Transport Material

This protocol is adapted from the synthesis of similar carbazole-based hole transporting materials.[1][4]

Reactants:

-

9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid (a similar carbazole boronic acid)

-

Aryl halide (e.g., 9-(3-bromo-5-(9H-carbazol-9-yl)phenyl)-9H-carbazole)

-

Pd(PPh₃)₄

-

K₂CO₃

-

Toluene and distilled water

Procedure:

-